1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
One common method is the radical trifluoromethylation of benzene derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The subsequent chlorination and fluorination steps can be carried out using appropriate halogenating agents under controlled conditions .
Industrial production methods often involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form benzyl derivatives under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzene derivatives .
Scientific Research Applications
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene and its derivatives involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, leading to improved pharmacokinetic properties . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: This compound has a bromine atom instead of chlorine, which can influence its reactivity and applications.
1-Chloro-3-iodo-5-(trifluoromethyl)benzene:
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-chloro-3-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMNQRDDPSCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599084 | |
Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005764-23-7 | |
Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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